5-Hydroxy-1H-indazole-6-carboxylic acid
Description
Overview of the Indazole Heterocyclic System
Indazole, also known as benzopyrazole, is a ten-π electron aromatic heterocyclic compound with the chemical formula C₇H₆N₂. nih.govnih.gov This structure is fundamental to a class of compounds that, while rare in nature, are prominent in synthetic chemistry due to their versatile biological effects. pnrjournal.comnih.gov The fusion of the benzene (B151609) and pyrazole (B372694) rings creates a unique electronic environment that allows for diverse chemical modifications, leading to a wide range of derivatives with distinct pharmacological properties. researchgate.net
A key feature of the indazole system is annular tautomerism, which arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net This results in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov The 1H-tautomer, often referred to as the benzenoid form, is generally the predominant and more thermodynamically stable form compared to the 2H-tautomer, or quinonoid form. nih.govnih.govresearchgate.net The relative stability can be influenced by substituents on the ring, but in most cases, the 1H-indazole is the more prevalent isomer in various physical states. nih.govresearchgate.net The tautomeric state significantly influences the synthesis, reactivity, and biological properties of indazole derivatives. nih.gov
Indazole derivatives are infrequently found in nature. nih.govwikipedia.org The few known natural indazole-containing products are alkaloids, such as nigellicine, nigeglanine, and nigellidine, which have been isolated from plants of the Nigella genus, including Nigella sativa (black cumin). pnrjournal.comnih.govwikipedia.org
Given their scarcity in natural sources, the vast majority of indazole-based compounds used in research and medicine are products of chemical synthesis. pnrjournal.com The synthetic prominence of this scaffold is driven by the diverse pharmacological activities its derivatives exhibit. researchgate.netnih.gov Chemists have developed numerous synthetic routes to construct and functionalize the indazole core, enabling the creation of large libraries of compounds for biological screening and drug development. nih.govnih.gov
Academic Relevance of Indazole-Containing Derivatives in Medicinal Chemistry
The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the core structure of many compounds with significant therapeutic potential. researchgate.netdntb.gov.ua Its derivatives have been extensively investigated and have demonstrated a broad spectrum of pharmacological activities. nih.govnih.gov The versatility of the indazole scaffold allows it to interact with a wide range of biological targets, including protein kinases, which are crucial in cancer signaling pathways. nih.gov
This has led to the development of several FDA-approved drugs containing the indazole moiety. These drugs target a variety of diseases, underscoring the scaffold's therapeutic importance. pnrjournal.comnih.gov The academic and pharmaceutical interest in indazoles continues to grow, with ongoing research focused on designing novel derivatives with improved efficacy and selectivity. mdpi.comresearchgate.net
| Drug Name | Therapeutic Use |
|---|---|
| Axitinib | Treatment of renal cell carcinoma (a type of kidney cancer). pnrjournal.comnih.gov |
| Pazopanib | Tyrosine kinase inhibitor used for treating renal cell carcinoma and soft tissue sarcoma. nih.govnih.gov |
| Niraparib | Anticancer drug for recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govnih.gov |
| Benzydamine | Nonsteroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. nih.govwikipedia.org |
| Granisetron | A 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy. pnrjournal.comnih.gov |
| Entrectinib | Treatment for ROS-1 positive, metastatic non-small cell lung cancer. pnrjournal.comnih.gov |
| Biological Activity | Description |
|---|---|
| Antitumor | Activity against various cancer cell lines, often through kinase inhibition. nih.govnih.govmdpi.com |
| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes. nih.govresearchgate.net |
| Antibacterial | Efficacy against various bacterial strains. nih.govresearchgate.net |
| Antifungal | Inhibitory activity against fungal pathogens. nih.gov |
| Anti-HIV | Activity against the human immunodeficiency virus. nih.gov |
| Antiarrhythmic | Potential use in treating irregular heartbeats. nih.gov |
| Antiprotozoal | Activity against protozoan parasites such as Trypanosoma cruzi and Leishmania species. researchgate.net |
Scope and Research Focus on 5-Hydroxy-1H-indazole-6-carboxylic Acid and Analogues
The specific compound, this compound, belongs to a class of substituted indazoles that are of significant interest as building blocks in organic synthesis. The functional groups present—a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 6-position—offer multiple points for chemical modification.
Research on related analogues suggests the strategic importance of these substitutions. For instance, the presence of a methoxy (B1213986) group (a close relative of the hydroxyl group) at the 5-position of the indazole ring has been shown to be important for high potency in inhibitors of human GSK-3β, a kinase implicated in various diseases. nih.gov Similarly, the 1H-indazole-6-carboxylic acid scaffold serves as a crucial intermediate for creating more complex pharmaceutical compounds, including those with anti-tumor and anti-inflammatory properties. chemimpex.comguidechem.com
Therefore, the research focus on this compound and its analogues is primarily centered on its utility as a versatile synthetic intermediate. The hydroxyl and carboxylic acid groups can be readily converted into other functional groups, such as esters, amides, or ethers, allowing for the construction of a diverse library of indazole derivatives. These derivatives can then be screened for various biological activities, with the goal of identifying new lead compounds for drug discovery programs targeting cancer, inflammation, and other diseases. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-1-4-3-9-10-6(4)2-5(7)8(12)13/h1-3,11H,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUPMFFHQFVJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Research on Biological Activities and Mechanistic Insights of Indazole Derivatives
Structure-Activity Relationship (SAR) Studies of Indazole Scaffolds
The biological activity of indazole derivatives is highly dependent on the nature and position of various substituents on the indazole ring. The core 1H-indazole ring is considered a privileged scaffold, and modifications at different positions can significantly influence the compound's efficacy and selectivity as a kinase inhibitor. researchgate.net
Impact of Substituent Position and Nature on Biological Efficacy
The strategic placement of different chemical groups on the indazole core plays a critical role in its interaction with biological targets. nih.gov Structure-activity relationship (SAR) studies have revealed that the N-H of the indazole ring is often involved in crucial hydrogen bonding with the hinge region of kinase ATP-binding pockets. nih.gov
Substitutions at the C3 position of the indazole ring are pivotal for potent inhibitory activity. For instance, the presence of a suitably substituted carbohydrazide moiety at the C3 position has been shown to be crucial for strong in-vitro inhibitory activities against certain enzymes. researchgate.net In the context of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, docking studies have shown that the N-H of the indazole group and the N-H of an amide bond at C3 can form hydrogen bonds with key amino acid residues like Ala564 in the ATP-binding pocket. nih.gov
The nature of the substituent group is as important as its position. For example, in a series of indazole derivatives targeting FGFR1, replacing a 3-methoxyphenyl group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity. nih.gov The addition of a fluorine atom to the phenyl ring further improved the inhibitory potency. nih.gov Conversely, for some VEGFR-2 inhibitors, the presence of hydrophobic groups such as alkyl or halogens led to a decrease in potency when compared to a methoxy (B1213986) derivative. nih.gov
Substituents on the benzene (B151609) portion of the indazole ring also significantly modulate activity. For certain inhibitors, groups at both the 4-position and 6-position of the 1H-indazole scaffold were found to play a crucial role in inhibition. nih.gov The addition of a hydrophobic group at the C6 position of indazoles can induce interactions with specific amino acids like Tyr35 in the P-loop of some kinases. nih.gov
Stereochemical Influence on Ligand-Target Interactions
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of indazole derivatives, the stereochemistry of substituents can determine the potency and selectivity of the inhibitor.
A clear example of this is seen in N-substituted prolinamido indazole derivatives designed as Rho-kinase inhibitors. SAR studies revealed that derivatives with a β-proline moiety, which results in a more linear-shaped compound, showed enhanced activity compared to those with an α-proline moiety that are more angular. nih.gov Furthermore, within a series of benzyl-substituted derivatives, the S-isomer (IC₅₀ = 0.42 μM) demonstrated significantly better activity than the corresponding R-isomer (IC₅₀ = 7.32 μM), highlighting the critical role of stereochemistry in the ligand-target interaction. nih.gov
Enzymatic Target Modulation by Indazole Derivatives
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes. nih.govrsc.org Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. mdpi.com
Kinase Inhibition Profiles
The indazole scaffold has proven to be a versatile template for the design of potent and selective inhibitors of several key kinases involved in cell cycle progression and signaling.
Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint and is a target for anticancer drug development. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides have been identified as potent TTK inhibitors. nih.gov Systematic optimization of this class of compounds led to the discovery of single-digit nanomolar TTK inhibitors with good oral bioavailability. nih.gov One of the most efficacious compounds from this series, CFI-401870, demonstrated significant tumor growth inhibition in a xenograft model. nih.gov
| Compound | Structure | TTK IC₅₀ (nM) |
|---|---|---|
| Compound 94 | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | <10 |
| CFI-401870 (Compound 95) | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | <10 |
| Compound 96 | 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative | <10 |
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis and are frequently overexpressed in human cancers. The indazole scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases. nih.gov Through in silico fragment-based approaches and knowledge-based drug design, novel indazole derivatives have been identified as potent Aurora kinase inhibitors. nih.gov
These efforts have led to the development of compounds with varying selectivity profiles. For instance, some indazole derivatives act as dual inhibitors of both Aurora A and Aurora B, while others show selectivity for either isoform. nih.gov Molecular docking studies have helped in understanding the basis for this selectivity, suggesting that interactions with specific residues such as Arg220, Thr217, or Glu177 in the Aurora kinase binding pocket can be targeted to achieve isoform-selective inhibition. nih.gov In one study, a derivative with a carboxylic acid group was noted to form a hydrogen bond with Thr217 and Arg220 of Aurora A. rsc.org
| Compound | Target Selectivity | Key Structural Features |
|---|---|---|
| Compound 17 | Dual Aurora A and B | Indazole scaffold with specific substituents |
| Compound 21 | Aurora B selective | Indazole scaffold with specific substituents |
| Compound 30 | Aurora A selective | Indazole scaffold with specific substituents |
Inhibition of Hypoxia-Inducible Factor-1 Alpha (HIF-1α)
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. mdpi.com HIF-1α promotes tumor growth, angiogenesis, and metastasis, making it a key target in cancer therapy. mdpi.commdpi.com Indazole derivatives have been identified as potent inhibitors of HIF-1α. nih.gov Studies have shown that these compounds can disrupt the HIF-1α signaling pathway. nih.gov For example, a series of indenopyrazole derivatives were found to strongly inhibit hypoxia-induced HIF-1α transcriptional activity. nih.govresearchgate.net The mechanism of action for some of these compounds involves the suppression of HIF-1α transcriptional activity without affecting HIF-1α protein accumulation or its heterodimerization with HIF-1β. nih.govresearchgate.net
Table 2: HIF-1α Transcriptional Activity Inhibition by Indenopyrazole Derivatives
| Compound | HIF-1α Transcriptional Activity IC50 (µM) |
|---|---|
| Indenopyrazole 1 | 0.214 |
| Indenopyrazole 2l | 0.014 |
Data sourced from a study on indenopyrazoles as HIF-1 inhibitors. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking studies have been employed to understand the structural requirements for HIF-1α inhibition by indazole derivatives and to guide the design of more potent inhibitors. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that are designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. A series of novel (aza)indazole derivatives have been developed and evaluated for their ability to inhibit COX-2. nih.gov In vitro assays demonstrated that certain structural modifications to the (aza)indazole scaffold led to compounds with effective COX-2 inhibitory activity and excellent selectivity over the COX-1 isoform. nih.gov
Table 3: COX-2 Inhibitory Activity and Selectivity of an Aza-indazole Derivative
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Compound 16 | 0.409 | >10 | >24.4 |
Data sourced from a study on the design of selective COX-2 inhibitors in the (aza)indazole series. nih.gov
The development of these selective inhibitors highlights the potential of the indazole scaffold in creating anti-inflammatory agents with improved safety profiles. nih.govresearchgate.netmdpi.com
Receptor-Mediated Biological Responses
Indazole derivatives also exert their biological effects by interacting with various cell surface receptors, acting as either agonists or antagonists.
GPR120 Agonism and Selectivity Studies
G protein-coupled receptor 120 (GPR120) is a receptor for free fatty acids that is involved in glucose metabolism and has emerged as a therapeutic target for type 2 diabetes. nih.govscilit.com Researchers have identified a series of indazole-6-phenylcyclopropylcarboxylic acids as selective GPR120 agonists. nih.gov Structure-activity relationship (SAR) studies were conducted to optimize the potency of these compounds for GPR120. nih.gov A key finding was the identification of a specific stereochemical motif, (S,S)-cyclopropylcarboxylic acid, which conferred selectivity against the related GPR40 receptor. nih.govmdpi.com
Table 4: GPR120 Agonistic Activity and Selectivity of Indazole Derivatives
| Compound | hGPR120 EC50 (nM) | hGPR40 EC50 (nM) | Selectivity (GPR40/GPR120) |
|---|---|---|---|
| Derivative X | 15 | 5000 | 333 |
| Derivative Y | 8 | 8000 | 1000 |
| Derivative Z | 25 | >10000 | >400 |
Data is hypothetical and for illustrative purposes based on published research. nih.govmdpi.com
These studies demonstrate the potential of indazole derivatives in the development of selective GPR120 agonists for the treatment of metabolic disorders. mdpi.comnih.gov
Serotonin Receptor Antagonism (5-HT3, 5-HT4)
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide range of physiological and pathological processes. Indazole derivatives have been shown to act as antagonists at specific serotonin receptor subtypes.
5-HT3 Receptor Antagonism: The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting). Alterations of the aromatic nucleus of existing compounds led to the identification of indazole derivatives as potent 5-HT3 receptor antagonists. nih.gov Specifically, indazole-3-carboxylic acid derivatives have been synthesized and evaluated for their 5-HT3 receptor antagonist activity. nih.govderpharmachemica.com One such derivative, BRL 43694, was found to be both potent and selective. nih.gov
5-HT4 Receptor Antagonism: The 5-HT4 receptor is implicated in gastrointestinal motility and cognitive function. sci-hub.se A series of indazole-3-carboxamides were synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. nih.govacs.orgacs.org These studies found that indazole derivatives possessed greater 5-HT4 receptor affinity than their indole analogues. nih.govacs.orgacs.org Further modifications, such as alkylation at the N-1 position of the indazole ring, led to an increase in 5-HT4 receptor antagonist affinity. nih.govacs.orgacs.org
Table 5: Serotonin Receptor Binding Affinity of Indazole Derivatives
| Compound | 5-HT3 Receptor Ki (nM) | 5-HT4 Receptor pA2 |
|---|---|---|
| Indazole Ester 13g | 135 | 8.48 |
| N-methyl Indazole Derivative 13h | 20 | 8.56 |
Data sourced from a study on pyrrolizidine esters and amides as 5-HT4 receptor antagonists. luc.edu
The versatility of the indazole scaffold allows for the development of selective antagonists for different serotonin receptor subtypes, offering therapeutic potential for a variety of conditions. sci-hub.seluc.edunih.govresearchgate.netresearchgate.net
Estrogen Receptor Degrader (ER-α) Activity
The estrogen receptor alpha (ERα) is a significant target in the treatment of hormone-receptor-positive breast cancer. While the broader class of indazole-containing compounds has been investigated for interaction with estrogen receptors, specific research detailing the activity of 5-Hydroxy-1H-indazole-6-carboxylic acid as a selective estrogen receptor degrader (SERD) is not extensively documented in publicly available literature.
Generally, indazole derivatives have been explored as scaffolds for developing ligands that target estrogen receptors. For instance, a series of nonsteroidal compounds featuring a phenyl-2H-indazole core were synthesized and shown to have a high affinity and selectivity for the estrogen receptor β (ERβ) over ERα. acs.org The development of SERDs is a key therapeutic strategy, as these agents not only block the ERα signaling pathway but also induce the degradation of the ERα protein. mdpi.com However, studies focusing explicitly on the 5-hydroxy and 6-carboxylic acid substituted indazole and its potential to induce ERα degradation are not specified in the reviewed research.
Cannabinoid Receptor (CB1) Interaction Research
The indazole core structure is a prominent feature in many synthetic cannabinoid receptor agonists (SCRAs) that interact with the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. nih.govresearchgate.net These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by activating these receptors. nih.gov Research into SCRAs has systematically examined how different substitutions on the indazole ring affect CB1 receptor activity. nih.govresearchgate.net For example, studies have investigated halogenated indazole cores and various carboxamide-type side chains to understand their structure-activity relationships. researchgate.netnih.gov
Despite the extensive research into indazole-based SCRAs, specific studies evaluating the interaction of this compound with the CB1 receptor are not detailed in the available scientific literature. The presence of hydrophilic groups like hydroxyl (-OH) and carboxylic acid (-COOH) on the indazole core would represent a significant structural deviation from the typically more lipophilic SCRAs, and its binding affinity and functional activity at the CB1 receptor have not been characterized.
Broad-Spectrum Antimicrobial Activity Research
The indazole scaffold is recognized in medicinal chemistry for its presence in compounds with a wide range of biological activities, including antimicrobial properties. mdpi.com
Antibacterial Efficacy Investigations
Derivatives of the indazole nucleus have been synthesized and evaluated against various Gram-positive and Gram-negative bacterial strains. mdpi.com Some substituted 3-phenyl-1H-indazole compounds, for example, have been identified as inhibitors of the bacterial enzyme DNA gyrase B, indicating a potential mechanism for their antibacterial action. mdpi.com However, specific investigations into the antibacterial efficacy of this compound, including determination of its minimum inhibitory concentration (MIC) against specific bacterial species, are not reported in the reviewed literature.
Antifungal and Antiprotozoal Activities
Indazole derivatives have also shown promise as antifungal and antiprotozoal agents. mdpi.com For example, certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against fungal pathogens such as Candida albicans and Candida glabrata. mdpi.com In the realm of antiprotozoal activity, various indazole compounds have been reported to be active against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com Nevertheless, there is a lack of specific published data on the antifungal or antiprotozoal activities of this compound.
Other Pharmacological Research Avenues
Anti-inflammatory Properties
The indazole class of compounds has been a subject of interest for its anti-inflammatory potential. nih.govresearchgate.net The parent compound, 1H-indazole-6-carboxylic acid, is noted as a versatile intermediate used in the development of anti-inflammatory pharmaceuticals. chemimpex.com
Direct experimental studies on the anti-inflammatory activity of this compound are not detailed in the provided sources. However, research on related, simpler indazole derivatives provides insight into the anti-inflammatory potential of this scaffold. A study on indazole, 5-aminoindazole, and 6-nitroindazole demonstrated significant, dose-dependent anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats. nih.gov The mechanism of action is suggested to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. nih.govresearchgate.net Another study synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids which exhibited high anti-inflammatory activity in the same edema test. nih.gov
The table below summarizes the anti-inflammatory activity of some tested indazole derivatives in the carrageenan-induced paw edema model. nih.gov
| Compound | Dose (mg/kg) | Max. Inhibition of Inflammation (%) (at 5th hour) |
| Indazole | 100 | 61.03 |
| 5-Aminoindazole | 100 | 83.09 |
| 6-Nitroindazole | 100 | 71.36 |
| Diclofenac (Reference) | 10 | 84.50 |
Antiviral Research (e.g., Anti-HIV)
The indazole nucleus is a significant scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including promising antiviral properties. nih.govnih.govmatilda.science Research into indazole-containing compounds has revealed their potential as inhibitors of various viruses, with a notable focus on the human immunodeficiency virus (HIV). nih.govnih.gov
Scientists have explored the structural diversity of indazole derivatives to develop novel antiviral agents. These efforts have led to the identification of compounds with significant activity against HIV, among other viruses. The versatility of the indazole ring allows for modifications that can enhance potency and target specific viral components. nih.gov
One area of focus has been the development of indazole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. Through structure-based drug design and molecular hybridization, novel series of indazole NNRTIs have been created that exhibit not only potent anti-HIV activity but also resilience against common mutations in the reverse transcriptase enzyme.
A study on a novel tetrahydroindazolylbenzamide derivative demonstrated its ability to inhibit HIV proliferation with low cytotoxicity. acs.org Preliminary mechanistic studies suggest that this compound acts as a late reverse transcription inhibitor. acs.org The key role of the primary benzamide moiety at the N1-position of the pyrazole (B372694) ring was highlighted, as related benzonitrile and carboxylic derivatives lacked antiviral activity. acs.org
Furthermore, computational analyses of novel indazole-pyrone hybrids have indicated their potential as antiviral agents against HIV-1 and coronaviruses. doi.org Docking studies of these hybrid molecules have been compared with known antiviral drugs like Azidothymidine (AZT) and Nirmatrelvir, suggesting possible mechanisms of action. doi.org
The following tables summarize the anti-HIV activity of selected indazole derivatives from research findings:
Table 1: Anti-HIV Activity of a Tetrahydroindazolylbenzamide Derivative
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Target |
| Tetrahydroindazolylbenzamide 6 | 2.77 | 118.7 | 68 | HIV (late reverse transcription) |
EC₅₀: Half maximal effective concentration; CC₅₀: Half maximal cytotoxic concentration
Table 2: Docking Parameters of Indazole Derivatives Against HIV-1
| Compound | Docking Score (kcal/mol) | Virus Target |
| Indazole Derivative 5a | - | HIV-1 |
| Indazole Derivative 6a | - | HIV-1 |
Note: Specific docking scores were not provided in the source material, but the study indicated these compounds were evaluated.
Computational Chemistry and Cheminformatics in Indazole Research
Quantum Chemical Calculations for Indazole Systems
Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to modern chemical research. For indazole derivatives like 5-Hydroxy-1H-indazole-6-carboxylic acid, these methods elucidate electronic structures, predict spectroscopic properties, and rationalize reaction outcomes.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net It is widely applied to study a range of properties for indazole derivatives. nih.govrsc.org DFT methods are used to calculate electronic properties, global reactivity indices, electron absorption properties, chemical shifts, and vibrational frequencies for these compounds. researchgate.net
DFT calculations are instrumental in unraveling the intricate details of chemical reactions involving indazoles. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a comprehensive understanding of reaction mechanisms.
For instance, DFT studies have been employed to understand the regioselective N1- and N2-alkylation of indazole derivatives. nih.gov These calculations can suggest mechanisms, such as chelation-driven pathways, and explain why certain products are formed preferentially under specific reaction conditions. nih.gov By analyzing the partial charges on the N1 and N2 atoms and calculating Fukui indices through Natural Bond Orbital (NBO) analyses, DFT further supports the proposed reaction pathways. nih.gov Mechanistic studies have also utilized DFT to investigate iodine-mediated synthesis of 2H-indazoles, revealing radical chain mechanisms. nih.gov This predictive power allows for the rational design of synthetic routes to obtain desired indazole isomers with high yields. nih.gov
The electronic properties of a molecule are key to understanding its reactivity. DFT is routinely used to calculate crucial quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.netdergipark.org.tr
The EHOMO indicates a molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. irjweb.com The difference between these energies, the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. irjweb.com These descriptors help in understanding intermolecular charge transfer and have been used to prove the bioactivity of molecules. irjweb.com For example, DFT calculations on a series of 3-carboxamide indazole derivatives identified specific compounds with the most substantial HOMO-LUMO energy gaps, indicating higher stability. nih.govrsc.orgnih.gov
Global reactivity parameters derived from HOMO and LUMO energies, such as chemical hardness, softness, electronegativity, and electrophilicity, provide further insights into the chemical behavior of indazole derivatives. researchgate.net
Below is an interactive table showcasing typical DFT-calculated electronic properties for illustrative indazole derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Global Softness (S) |
| 4-fluoro-1H-indazole | -6.912 | -0.735 | 6.177 | 3.089 | 0.324 |
| 4-chloro-1H-indazole | -6.830 | -1.034 | 5.796 | 2.898 | 0.345 |
| 4-bromo-1H-indazole | -6.748 | -1.143 | 5.605 | 2.803 | 0.357 |
| 4-amino-1H-indazole | -5.606 | -0.218 | 5.388 | 2.694 | 0.371 |
| 4-hydroxy-1H-indazole | -5.986 | -0.408 | 5.578 | 2.789 | 0.359 |
Note: Data is illustrative and based on calculations for substituted indazoles in the gas phase using the B3LYP/6-31G++(d,p) method, as found in related research. Actual values for this compound would require specific calculation. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. DFT calculations, particularly using the gauge-including atomic orbital (GIAO) method, have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts. nih.govrsc.org This computational prediction is invaluable for assigning experimental spectra, confirming structures, and distinguishing between isomers or tautomers where experimental data may be ambiguous. rsc.orgnih.gov
The process involves optimizing the molecular geometry and then calculating the NMR shielding tensors. nih.gov These calculated values are often linearly scaled to improve correlation with experimental data. nrel.gov Recent advancements have integrated DFT calculations with machine learning and graph neural networks to achieve even higher accuracy, with mean absolute errors for ¹H shifts falling below 0.10 ppm. nih.govnih.gov For complex molecules, computational predictions can help assign the relative configuration of diastereomers. github.io The combination of DFT-calculated shifts with statistical parameters like the DP4+ probability provides a confident assignment of a particular chemical structure. nrel.gov
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgdeeporigin.com Generated from DFT calculations, these maps are crucial for understanding and predicting a molecule's reactive behavior. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (high electron density, susceptible to electrophilic attack), while blue denotes regions of positive potential (low electron density, susceptible to nucleophilic attack). deeporigin.comnumberanalytics.com
For indazole systems, MEP maps reveal the locations of lone pair electrons on nitrogen atoms and the influence of electron-withdrawing or -donating substituents on the charge distribution across the molecule. nih.gov This information is vital for predicting intermolecular interactions, such as hydrogen bonding and receptor binding, which is a key aspect of drug design. deeporigin.com By identifying the most electron-rich and electron-poor sites, MEP analysis provides significant insight into where a molecule will react with electrophiles and nucleophiles. nih.govnumberanalytics.com
Determining the stable three-dimensional structure of a molecule is the first and most critical step in any computational study. Ab initio methods, which solve the Schrödinger equation without empirical parameters, are employed for this purpose. mdpi.com Methods like Hartree-Fock (HF) are foundational, though often DFT methods are used for their efficiency. mdpi.combohrium.com
The geometry optimization process systematically alters the molecular structure to find the arrangement with the minimum energy. bohrium.commdpi.com This optimized geometry represents the most stable conformation of the molecule and serves as the basis for all subsequent calculations of properties like electronic structure, reactivity, and spectroscopic parameters. mdpi.com For larger molecules, where full ab initio calculations can be computationally expensive, fragmentation-based strategies or hybrid methods (e.g., ONIOM) can be employed to make the optimization feasible. anu.edu.au The choice of the basis set—a set of mathematical functions used to build the molecular orbitals—is crucial for the accuracy of the optimization. mdpi.combohrium.com
Thermodynamic Studies: Enthalpy of Formation
The enthalpy of formation is a critical thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. It provides fundamental information about the stability of a molecule. For indazole and its derivatives, this data is crucial for understanding their reactivity and potential energy storage capabilities.
For instance, the study of 5- and 6-aminoindazole involved measuring the standard massic energies of combustion via combustion calorimetry and the standard molar enthalpies of sublimation using the Knudsen effusion technique to determine the gaseous phase enthalpies of formation. researchgate.net Theoretical calculations at the G3(MP2)//B3LYP level of theory are also employed to estimate these values. researchgate.net Such studies highlight the influence of different functional groups on the thermodynamic stability of the indazole core. researchgate.net The 1H-tautomer of indazole is generally considered the most predominant and stable form over the 2H-indazole tautomer based on thermodynamic internal energy calculations. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These methods are instrumental in predicting how a ligand, such as an indazole derivative, might interact with a biological target.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. For indazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that drive binding. nih.govresearchgate.net
For example, in the study of novel indazole derivatives as potential anticancer agents, molecular docking was used to evaluate their effectiveness against renal cancer by targeting the DDR1 crystal structure. nih.gov The analysis of docking results can reveal crucial interactions, such as hydrogen bonds and pi-stacked interactions, between the ligand and amino acid residues in the protein's active site. researchgate.netnih.gov Software like AutoDock is frequently utilized for these in silico studies to calculate binding energies and identify the most promising ligand candidates. nih.gov
While specific docking studies for this compound are not detailed in the provided search results, the general applicability of this method to the indazole scaffold suggests its utility in predicting the binding interactions of this specific compound with various protein targets. nih.govchemimpex.com
Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of molecules over time.
Following molecular docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex. These simulations can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes that might affect its binding affinity. The analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation trajectory is a common way to evaluate the stability of the complex.
MD simulations can also be used to calculate the binding free energy of a ligand to its target protein, providing a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are commonly used for this purpose. These calculations take into account various components of the binding energy, including van der Waals, electrostatic, polar solvation, and nonpolar solvation energies.
Molecular Dynamics (MD) Simulations
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.
The development of a QSAR model for indazole derivatives would typically involve:
Data Set Preparation: Assembling a series of indazole compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can include constitutional, topological, geometrical, and electronic properties.
Model Building: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously validating the model to ensure its predictive power using internal and external validation techniques.
While a specific QSAR study focused on this compound is not available in the search results, the principles of QSAR are widely applied to various classes of bioactive compounds, including heterocyclic systems like indazoles, to guide the design of more potent analogs.
2D-QSAR Model Development and Predictive Accuracy
Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) modeling is a computational technique used to establish a statistical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. frontiersin.orgfrontiersin.org This method relies on molecular descriptors calculated from the 2D representation of a molecule, such as topological, electronic, and physicochemical parameters. frontiersin.orglaccei.org
In the research of indazole derivatives, 2D-QSAR models have been successfully developed to predict their anticancer potential. For instance, a study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors generated a robust 2D-QSAR model using the Multiple Linear Regression (MLR) method. growingscience.com The statistical quality of a QSAR model is paramount for its reliability and predictive power. nih.gov Key parameters for evaluating a model include the coefficient of determination (r²), which measures the goodness of fit; the cross-validated correlation coefficient (q²), which assesses internal predictive ability; and the external validation coefficient (pred_r²), which determines the model's ability to predict the activity of new, untested compounds. growingscience.com
The developed model for TTK inhibitors demonstrated excellent statistical significance, indicating a strong correlation between the selected descriptors and the observed biological activity. growingscience.com The low residual values between observed and predicted pIC50 values further confirmed the model's high predictive accuracy. growingscience.com Such validated models are valuable for predicting the anticancer activity of novel indazole derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. growingscience.com
| Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.9512 | Indicates a very high degree of correlation between descriptors and activity. |
| q² (Internal Cross-Validation) | 0.8998 | Shows strong internal predictive power of the model. |
| pred_r² (External Validation) | 0.8661 | Demonstrates good external predictive capability for new compounds. |
| F-test | 141.3789 | Indicates a statistically significant relationship (99.99% confidence). |
3D-QSAR Model Development and Cross-Validation
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies extend the principles of QSAR by considering the 3D structural information of molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the biological activity of compounds with their 3D molecular fields (steric, electrostatic, hydrophobic, etc.). nih.govnih.gov These techniques provide a more detailed understanding of the ligand-receptor interactions that govern activity. nih.gov
In the context of indazole research, 3D-QSAR has been applied to elucidate the structural requirements for inhibiting targets like Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in cancer progression. nih.gov For a series of indazole derivatives, Field and Gaussian-based 3D-QSAR studies were performed to understand the factors influencing their inhibitory potency. nih.gov
The resulting CoMFA and CoMSIA models are visualized as 3D contour maps, which highlight regions around the aligned molecules where specific properties are favorable or unfavorable for activity. For example, a map might show that a bulky, electropositive group at a particular position enhances binding, while a hydrophobic group is detrimental. These maps serve as a structural framework to guide the design of new, more potent inhibitors. nih.gov The predictive power of these models is rigorously validated using statistical methods, including the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net A high q² value is indicative of a robust and predictive model. researchgate.net A study on indazole derivatives as TTK inhibitors developed a 3D-QSAR model with a high internal cross-validation regression coefficient (q²) of 0.9132, signifying its reliability. growingscience.com
| Study Focus | Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
|---|---|---|---|---|
| TTK Inhibitors | SWF kNN | 0.9132 | N/A | researchgate.net |
| EGFR Inhibitors | CoMFA | 0.565 | 0.888 | researchgate.net |
Pharmacophore Modeling and Mapping for Drug Design
Pharmacophore modeling is a powerful computational strategy used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. acs.orgnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. acs.org
This approach has been successfully applied to the indazole scaffold to design inhibitors for various protein kinases, which are crucial targets in cancer therapy. nih.gov For example, a de novo design program was used to identify an indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.govwhiterose.ac.uk The process began by identifying a small fragment predicted to bind to the target, which was then optimized into a more potent indazole-containing pharmacophore with the aid of docking models. nih.govwhiterose.ac.uk
Similarly, pharmacophore mapping for indazole derivatives targeting HIF-1α generated a five-point pharmacophore hypothesis. nih.gov This model can be used in conjunction with 3D-QSAR contour maps to virtually screen compound libraries or to guide the design of novel molecules that fit the required spatial and chemical features for high-potency inhibition. nih.gov The validation of these models by fitting them with known active and inactive compounds ensures their utility in predicting the activity of new chemical entities. nih.govacs.org
Topological and Steric Parameter Contributions to Activity
QSAR models rely on molecular descriptors that quantify various aspects of a molecule's structure. Among these, topological and steric parameters are crucial for defining the size, shape, and branching of a molecule, which directly impact its ability to fit into a receptor's binding site. frontiersin.org
Steric parameters describe the three-dimensional bulk and shape of a molecule or its substituents. Molar Refractivity (MR), for instance, is a measure of molecular volume and polarizability, reflecting the potential for van der Waals interactions. frontiersin.org The contribution of these parameters in a QSAR equation provides insight into the structural requirements for activity. For example, a negative coefficient for a steric descriptor might indicate that bulky substituents in a specific region of the molecule are detrimental to its biological activity, likely due to steric hindrance at the binding site. nih.gov In a study of peptidic HIV-protease inhibitors, a combination of descriptors including log P (hydrophobicity), topological indices (chi1v, KierA1), and a steric parameter (MR) provided the best QSAR model.
Fragment-Based and Knowledge-Based Drug Design Strategies
In addition to QSAR and pharmacophore modeling, other rational drug design strategies are employed to discover and optimize indazole-based compounds.
Fragment-Based Drug Design (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight chemical fragments (<300 Da) that bind weakly but efficiently to the biological target. morressier.com These initial "hits" are then optimized and grown or linked together to produce a lead compound with high affinity and selectivity. nih.gov An FBDD approach was utilized to discover a novel indazole-based AXL kinase inhibitor. nih.gov An initial indazole fragment hit was identified through screening and subsequently optimized, guided by docking studies, to yield a potent inhibitor. nih.gov This strategy has also been applied to design novel indazole derivatives as Histone Deacetylase (HDAC) inhibitors. nih.gov
Knowledge-Based Drug Design , often used interchangeably with structure-based drug design, leverages existing information about the target protein's structure and its interactions with known ligands. nih.gov This strategy was used to develop potent 1H-indazole amide derivatives as inhibitors of extracellular signal-regulated kinase (ERK1/2). nih.gov Starting from a known lead compound, researchers used structural information to guide the synthesis of new derivatives with improved enzymatic and cellular activity. nih.gov Similarly, this approach has been used to develop indazole derivatives as subtype-selective Aurora kinase inhibitors, demonstrating the power of integrating existing structural knowledge into the design process. nih.gov
Advanced Research Applications Beyond Biological Systems
Coordination Chemistry and Material Science
The field of coordination chemistry explores the formation of compounds through the coordination of ligands to a central metal atom. 5-Hydroxy-1H-indazole-6-carboxylic acid, with its multiple coordination sites, is an excellent candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their diverse applications in areas such as gas storage, catalysis, and sensing.
Synthesis of Metal-Organic Frameworks (MOFs) with Indazole Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The selection of the organic ligand is crucial in determining the topology and properties of the resulting MOF. While direct studies on this compound are limited, research on the closely related 1H-indazole-6-carboxylic acid provides significant insights into the potential of this class of compounds in MOF synthesis.
In a notable study, the solvothermal reaction of 1H-indazole-6-carboxylic acid with zinc acetate and cadmium acetate led to the formation of a 1D coordination polymer and a 3D metal-organic framework, respectively. chemimpex.com The use of cadmium acetate resulted in a 3D MOF, demonstrating that the choice of the metal ion can significantly influence the dimensionality of the final structure. chemimpex.com The intermolecular interactions, including hydrogen bonds and π-π stacking, play a crucial role in stabilizing the crystal structures of these materials. chemimpex.comnih.gov
The coordination behavior of indazole-based ligands is versatile. For instance, 1H-indazole-6-carboxylate can act as a bridging ligand in a tridentate coordination mode. In one example, the carboxylate group coordinates to two copper(II) atoms, while the non-protonated nitrogen atom of the pyrazole (B372694) ring binds to a third copper(II) atom. chemimpex.com This versatility in coordination allows for the construction of diverse and complex MOF architectures.
Photoluminescent Properties of Indazole-Based Coordination Polymers
Coordination polymers synthesized from d¹⁰ metal ions, such as Zn(II) and Cd(II), are of particular interest for their potential applications in photochemical and electroluminescent devices due to their tendency to exhibit strong photoluminescence (PL). chemimpex.com The completely filled d-orbitals in these metals prevent fluorescence quenching that can occur through d-d electronic transitions. chemimpex.com
Studies on coordination polymers of 1H-indazole-6-carboxylic acid with Zn(II) and Cd(II) have shown that these materials exhibit photoluminescent properties. chemimpex.comnih.gov The emission spectra of these coordination polymers are similar to that of the free ligand, suggesting that the emission originates from ligand-centered π-π* electronic transitions. chemimpex.comnih.gov The extended aromaticity of the 1H-indazole-6-carboxylate ligand is the primary contributor to the observed emission. chemimpex.com Theoretical studies using time-dependent density-functional theory (TD-DFT) calculations have confirmed that ligand-centered π-π* electronic transitions are responsible for the emission in these compounds. chemimpex.comnih.gov
| Compound | Metal Ion | Dimensionality | Emission Origin |
| [Zn(L)(H₂O)]n | Zn(II) | 1D Double Chain | Ligand-centered π-π |
| [Cd₂(HL)₄]n | Cd(II) | 3D Network | Ligand-centered π-π |
| Data derived from studies on 1H-indazole-6-carboxylic acid coordination polymers. chemimpex.comnih.gov |
Metal-Ligand Interaction Studies
The interaction between the metal center and the indazole-based ligand is fundamental to the structure and properties of the resulting coordination compound. In the case of 1H-indazole-6-carboxylic acid, the ligand can coordinate to metal ions in various ways, influenced by the reaction conditions and the nature of the metal ion.
The structural analysis of coordination polymers reveals detailed information about these interactions. For example, in the zinc-based 1D coordination polymer, the 1H-indazole-6-carboxylate ligand coordinates in a bidentate fashion, leading to the formation of a stable six-membered ring with a dimeric zinc core. nih.gov In contrast, the cadmium-based 3D MOF exhibits a more complex coordination environment. chemimpex.com These studies highlight the adaptability of the indazole-carboxylate ligand in forming diverse structural motifs.
Agrochemical Research and Development
The indazole scaffold is a well-established privileged structure in medicinal chemistry, and its utility is also being increasingly recognized in the field of agrochemical research. While specific data on this compound in agrochemical applications is not extensively documented, the broader class of indazole-carboxylic acids is utilized in the formulation of pesticides and herbicides. chemimpex.com The unique chemical properties of these compounds can lead to the development of innovative agrochemicals with improved efficacy for better crop yields and enhanced pest resistance. chemimpex.com The stability and compatibility of 1H-indazole-6-carboxylic acid with various reaction conditions make it a valuable component in the synthesis of new agrochemical agents. chemimpex.com
Future Research Directions and Perspectives
Identification of New Biological Targets and Mechanistic Pathways for Indazole Derivatives
Indazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamscience.com A primary direction for future research is the identification of novel molecular targets and a deeper understanding of the mechanistic pathways through which these compounds exert their effects.
Many current indazole-based drugs function as kinase inhibitors. rsc.org While this remains a fruitful area, researchers are expanding their search to other target classes. Recent studies have identified several promising new targets and pathways for indazole derivatives:
| Target/Pathway | Therapeutic Area | Findings |
| PI3K/AKT/mTOR Pathway | Oncology | 3-amino-1H-indazole derivatives have been shown to inhibit this critical signaling pathway in tumor cells, leading to G2/M cell cycle arrest and apoptosis. nih.gov |
| EGFR (mutant-selective) | Oncology | Structure-based design has led to 1H-indazole analogues that act as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov |
| Aurora Kinases | Oncology | Through in silico and knowledge-based design, indazole derivatives have been developed as potent and selective inhibitors of Aurora A and Aurora B kinases. nih.gov |
| Ubiquitin Specific Protease 7 (USP7) | Oncology | Fragment-based lead discovery has identified indazole derivatives that inhibit USP7, leading to decreased cell viability through apoptosis and cell cycle arrest. nih.gov |
| Cannabinoid Receptor 2 (CB2) | Neuroinflammation | Indazole-containing compounds have been developed as selective CB2 agonists, showing potent anti-inflammatory and neuroprotective properties without the psychoactive effects associated with CB1 agonism. acs.org |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immuno-oncology | Novel 1H-indazole derivatives have been synthesized that exhibit significant inhibitory activity against IDO1, a key enzyme in tumor immune evasion. nih.gov |
Future work will involve using advanced chemical biology and proteomic techniques to de-convolute complex biological responses and pinpoint direct molecular targets. This will enable the development of more selective and potent therapeutic agents.
Integration of Advanced Computational Techniques for Rational Design and Optimization
The integration of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery. researchgate.net For indazole derivatives, these techniques are being used to accelerate the design and optimization process, saving time and resources compared to traditional high-throughput screening.
Future applications of computational techniques in this area will include:
Structure-Based Drug Design (SBDD): As high-resolution crystal structures of more biological targets become available, SBDD will be used to design indazole derivatives that fit precisely into the target's binding site, maximizing potency and selectivity. This approach has already been successful in developing inhibitors for targets like ULK1. nih.gov
Fragment-Based Drug Discovery (FBDD): Computational methods can be used to screen virtual libraries of small fragments to identify those that bind to a target. These fragments, which can include the indazole core, are then computationally "grown" or linked to create more potent lead compounds. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help predict binding affinity and understand the mechanism of action at an atomic level, as demonstrated in studies of indazole derivatives with the COX-2 enzyme. researchgate.net
ADMET Prediction: In silico models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. researchgate.net This allows researchers to prioritize candidates with favorable drug-like properties early in the discovery process, reducing late-stage failures.
Exploration of Indazole Carboxylic Acids in Emerging Scientific Fields
While the primary focus for indazole derivatives has been in medicinal chemistry, their unique chemical and physical properties make them attractive for applications in other emerging scientific fields.
Neuroprotection: Beyond general anti-inflammatory effects, specific indazole derivatives are being investigated for treating neurodegenerative disorders. acs.org By selectively targeting pathways like the CB2 receptor, these compounds have shown the ability to mitigate oxidative stress and apoptosis in neuronal cells, preserving neurite complexity. acs.org
Chemical Biology and Probe Development: The indazole scaffold can be functionalized with fluorescent tags or other reporter groups. This allows for the creation of chemical probes to study biological systems, visualize cellular processes, and aid in target identification. The inherent fluorescence of some related heterocyclic systems, like in firefly luciferin, suggests potential for developing indazole-based probes. acs.org
Materials Science and Optoelectronics: Some heterocyclic compounds possess interesting photophysical properties. Research into the optoelectronic characteristics of indazole carboxylic acids could lead to their use in developing new organic light-emitting diodes (OLEDs), sensors, or other advanced materials. researchgate.net
The continued exploration of 5-Hydroxy-1H-indazole-6-carboxylic acid and its analogues is poised to yield significant advancements across multiple scientific disciplines. Through the synergy of innovative synthesis, deep biological investigation, and powerful computational tools, these versatile compounds will undoubtedly contribute to the development of new therapeutics and technologies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Hydroxy-1H-indazole-6-carboxylic acid, and how can purity be optimized?
- Methodology : A common approach involves condensation reactions using substituted indazole precursors. For example, analogous synthesis of 3-formyl-1H-indole-2-carboxylic acid derivatives involves refluxing with acetic acid and sodium acetate as catalysts under controlled conditions . Purity optimization can be achieved via recrystallization in polar solvents (e.g., ethanol/water mixtures) and validated by HPLC (≥98% purity thresholds) .
- Characterization : Use -NMR, -NMR, and LC-MS for structural confirmation. X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities .
Q. How should researchers design initial biological activity screens for this compound?
- Experimental Design : Prioritize assays relevant to indazole derivatives’ known targets (e.g., kinase inhibition, antimicrobial activity). For example:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only negative controls.
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound derivatives be resolved?
- Contradiction Analysis :
- Dose-Dependency : Replicate assays across multiple concentrations to identify non-linear responses.
- Structural Analogues : Compare activity trends with related compounds (e.g., 6-Methoxy-1H-indazole-5-carboxylic acid) to isolate functional group contributions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability across studies .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Optimization Techniques :
- Catalysis : Replace acetic acid with Lewis acids (e.g., ZnCl) to enhance reaction efficiency .
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield the hydroxyl moiety during intermediate steps .
Q. How can computational methods aid in predicting the pharmacological profile of this compound?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks .
Methodological Challenges and Solutions
Q. What are the key considerations for resolving crystallographic ambiguities in this compound derivatives?
- Crystallography :
- Data Collection : Use high-resolution synchrotron sources (≤1.0 Å) for accurate electron density maps.
- Refinement : Apply SHELXL with restraints for disordered regions (e.g., hydroxyl group orientations) .
Q. How should researchers address low solubility in biological assays?
- Solubility Enhancement :
- Co-Solvents : Use DMSO-water mixtures (≤1% DMSO to avoid cytotoxicity) .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve aqueous dispersion .
Data Reproducibility and Validation
Q. What protocols ensure reproducibility in SAR studies of this compound?
- Standardization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
